Dichloro(hexyl)silane
Description
Historical Context of Organosilane Research
The journey into organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.org That same year, they also prepared tetraethylsilane (B1293383) by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.org However, it was the extensive work of British chemist Frederic Stanley Kipping at the beginning of the 20th century that truly pioneered the field. wikipedia.orgbritannica.com
Kipping's systematic research, detailed in a series of 51 papers published between 1899 and 1944, laid the groundwork for modern organosilicon science. encyclopedia.comresearchgate.net He was the first to utilize Grignard reagents for the synthesis of alkylsilanes and arylsilanes. wikipedia.orgresearchgate.net In 1904, Kipping coined the term "silicone," initially believing the structure of these new compounds resembled that of ketones, a notion later found to be erroneous. wikipedia.orgresearchgate.net His work led to the creation of the first silicone oligomers and polymers. wikipedia.org Initially, Kipping viewed these materials as "sticky messes" without obvious practical applications. researchgate.net
Further significant advancements came in the 1940s. Eugene G. Rochow's development of the "Direct Process" for synthesizing methylchlorosilanes and phenylchlorosilanes proved to be a commercially viable method and a cornerstone for the burgeoning silicone industry. mdpi.com Concurrently, the discovery of hydrosilylation in 1946 by three independent groups, including Wagner and Strother at Union Carbide, provided a new method for forming silicon-carbon bonds by adding hydridosilanes to unsaturated compounds. mdpi.comresearchgate.net These foundational discoveries paved the way for the development of a vast array of silicone-based materials with widespread industrial applications, from synthetic rubber to water repellents. britannica.com
Significance of Chlorosilanes in Synthetic Chemistry
Chlorosilanes are a class of reactive, chlorine-containing silicon compounds that serve as fundamental building blocks in chemical synthesis. prismaneconsulting.comwikipedia.org Their importance stems from the reactivity of the silicon-chlorine (Si-Cl) bond, which makes them key intermediates in the production of a wide range of materials. wikipedia.org
The primary application of chlorosilanes is in the synthesis of silicones (polysiloxanes). dakenchem.comelkem.com The hydrolysis of dichlorosilanes, such as dimethyldichlorosilane, yields linear, chain-like polymers (polydimethylsiloxane or PDMS), which are rubbery in nature. wikipedia.org By using chlorosilanes with varying numbers of chlorine atoms, the properties of the resulting silicone polymer can be precisely controlled. For instance, methyltrichlorosilane (B1216827) is used to create branched or cross-linked structures, while chlorotrimethylsilane (B32843) acts as a chain terminator, limiting the molecular weight. wikipedia.orgelkem.com
Beyond silicone production, chlorosilanes are indispensable in several other areas:
Surface Modification : They are used to coat glass and silicon surfaces, altering their properties. wikipedia.org For instance, they can render a hydrophilic inorganic surface hydrophobic. dow.com
High-Purity Silicon Production : Silicon tetrachloride and trichlorosilane (B8805176) are crucial intermediates in manufacturing the ultrapure silicon required by the semiconductor and solar industries. wikipedia.orgdakenchem.com
Coupling Agents : Organofunctional chlorosilanes act as coupling agents, bonding dissimilar materials like inorganic substrates (glass, metals) and organic polymers. dow.com
Protecting Groups : In complex organic synthesis, the silyl (B83357) group from a chlorosilane can be used to protect reactive functional groups, such as alcohols and amines. nih.gov
The synthesis of chlorosilanes itself is a major industrial process, often involving the reaction of silicon with hydrogen chloride or an alkyl halide like methyl chloride. dakenchem.comelkem.com
Positioning of Dichloro(hexyl)silane within Contemporary Silane (B1218182) Science
This compound (C₆H₁₃SiHCl₂) is an organosilane that fits within the broader category of dichlorosilanes, which are characterized by the presence of two chlorine atoms and at least one hydrogen atom attached to the silicon center. Its structure, featuring a hexyl group, a hydrogen atom, and two chlorine atoms bonded to a central silicon atom, dictates its specific reactivity and applications.
Its primary role in contemporary science is as a precursor and intermediate. The presence of both a reactive Si-H bond and two Si-Cl bonds allows for a variety of chemical transformations. chemicalbook.com
Hydrosilylation : The Si-H bond allows this compound to participate in hydrosilylation reactions, where it can add across a carbon-carbon double or triple bond. This is a fundamental process for creating more complex organosilanes and for functionalizing polymers. chemicalbook.com
Hydrolysis and Polycondensation : The two Si-Cl bonds are susceptible to hydrolysis, which can be used to form siloxane polymers. The hexyl group imparts hydrophobicity, making polymers derived from this silane potentially useful for creating water-repellent surfaces or materials.
Surface Modification : Like other chlorosilanes, this compound can be used to modify surfaces. The hexyl group provides a nonpolar, organic character to the modified surface. For example, it can be used in the preparation of surface-modified silicon dioxide particles to improve their dispersibility in organic solvents like toluene. google.com
Research involving similar compounds, such as dichloro(hexyl)methylsilane, highlights the study of electrochemical properties of chlorosilanes. Cyclic voltammetry studies show that these compounds can be reduced in two one-electron steps, and this process is influenced by the solvent and the length of the alkyl chain. researchgate.netresearchgate.net The hexyl group in this compound influences its electrochemical behavior, making its reduction easier compared to shorter-chain analogues. researchgate.net This area of research is relevant to the electrochemical polymerization of dichlorosilanes to form polysilanes, which have potential applications as materials for microlithography and preceramics. researchgate.net
Data Table
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₃Cl₂SiH |
| Molecular Weight | 185.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 171-173 °C |
| Density | 1.034 g/cm³ |
| Refractive Index | 1.443 |
| CAS Number | 18134-36-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(hexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-2-3-4-5-6-9(7)8/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKYPUSQZAJABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dichloro Hexyl Silane and Its Analogues
Grignard Reagent Approaches to Organodichlorosilanes
The reaction of a Grignard reagent with a silicon halide, such as silicon tetrachloride (SiCl₄), is a well-established method for the formation of silicon-carbon bonds. gelest.com However, the synthesis of alkyldichlorosilanes like dichloro(hexyl)silane via this route can be challenging due to the potential for multiple alkyl substitutions, leading to a mixture of mono-, di-, tri-, and tetra-alkylated silanes. d-nb.info
Optimization of Reaction Conditions for Alkyl Substitution
To achieve a high yield of the desired this compound, careful optimization of the reaction conditions is paramount. The primary strategy to favor mono-alkylation is the use of "reverse addition," where the Grignard reagent is added slowly to an excess of the silicon tetrachloride. This maintains a low concentration of the Grignard reagent throughout the reaction, minimizing the chance of a second substitution with the initially formed alkyltrichlorosilane.
Key parameters that are manipulated to optimize the synthesis of this compound include:
Stoichiometry: A molar ratio of Grignard reagent to silicon tetrachloride of approximately 1:1 is theoretically ideal for producing the mono-substituted product. In practice, a slight excess of silicon tetrachloride is often used to further suppress di-substitution.
Temperature: Grignard reactions are typically exothermic. Maintaining a low temperature, often between 0°C and -20°C, helps to control the reaction rate and improve selectivity by reducing the likelihood of side reactions.
Reaction Time: The reaction is typically monitored until the consumption of the Grignard reagent is complete. Prolonged reaction times after this point may lead to undesired side reactions or product degradation.
| Parameter | Condition | Rationale |
|---|---|---|
| Order of Addition | Reverse Addition (Grignard to SiCl₄) | Minimizes over-alkylation, enhancing selectivity for the mono-substituted product. |
| Stoichiometry (Hexylmagnesium halide : SiCl₄) | Approx. 1 : >1 | Excess SiCl₄ favors the formation of hexyltrichlorosilane, which can then be reacted further if desired, or helps to ensure complete reaction of the Grignard reagent with a single substitution. |
| Temperature | Low (e.g., 0°C to -20°C) | Controls the exothermic reaction and improves selectivity. |
Influence of Catalysts and Solvents on Yield and Selectivity
The choice of solvent is critical in Grignard reactions. Ethereal solvents are essential to solvate and stabilize the Grignard reagent. Tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating ability, which can lead to faster reaction rates. nih.gov The structure and concentration of the ethereal solvent can significantly affect the configurational stability of the Grignard reagent. nih.gov
While traditional Grignard reactions with silicon halides are not typically catalyzed, recent research has explored the use of transition metal catalysts to improve the efficiency and selectivity of C-Si bond formation. Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the alkylation of monochlorosilanes with Grignard reagents. nih.govnih.govresearchgate.net This approach could potentially be adapted for the selective synthesis of alkyldichlorosilanes. The use of a palladium catalyst with a suitable ligand, such as DrewPhos, has been reported to facilitate the coupling of alkylmagnesium halides with chlorosilanes. nih.govnih.govresearchgate.net
| Factor | Observation | Potential Impact on this compound Synthesis |
|---|---|---|
| Solvent | THF generally leads to faster reactions than diethyl ether. nih.gov | Increased reaction rate, potentially requiring more stringent temperature control to maintain selectivity. |
| Catalyst (e.g., Palladium-based) | Effective for cross-coupling of monochlorosilanes with Grignard reagents. nih.govnih.govresearchgate.net | Could offer a more selective route to this compound, potentially allowing for milder reaction conditions and improved yields. Further research is needed to apply this to dichlorosilane (B8785471) synthesis. |
Hydrosilylation Routes utilizing Dichlorosilane
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful and atom-economical method for creating silicon-carbon bonds. mdpi.com The synthesis of this compound can be achieved through the hydrosilylation of 1-hexene (B165129) with dichlorosilane (H₂SiCl₂).
Catalytic Systems for Anti-Markovnikov Addition
The regioselectivity of the hydrosilylation of a terminal alkene like 1-hexene is of critical importance. For the synthesis of this compound, the desired outcome is the anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond. This is typically achieved using various transition metal catalysts.
Platinum-based catalysts are among the most common and effective for hydrosilylation reactions. mdpi.com Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol, is a classic example. mdpi.com While highly active, the selectivity can be influenced by the specific reaction conditions. A related and widely used catalyst in the silicone industry is Karstedt's catalyst. researchgate.net
Kinetic studies on the hydrosilylation of 1-hexene with triethoxysilane (B36694) (a close analogue of dichlorosilane) using a caged platinum catalyst have shown high catalytic efficiency with a turnover frequency (TOF) significantly higher than that of Karstedt's catalyst. nih.gov
| Catalyst | Silane (B1218182) | Key Finding | Reference |
|---|---|---|---|
| Caged Platinum Catalyst | Triethoxysilane | TOF of 78,000 h⁻¹, significantly outperforming Karstedt's catalyst. | nih.gov |
Besides platinum, other transition metals have been investigated for their catalytic activity in hydrosilylation. Cobalt-based catalysts, such as those generated from Co(acac)₂ and phosphine (B1218219) ligands, have shown promise in controlling the regioselectivity of alkene hydrosilylation. semanticscholar.orgnih.gov These catalysts can be tuned to favor either Markovnikov or anti-Markovnikov addition depending on the ligand and reaction conditions. semanticscholar.orgnih.gov
For the synthesis of this compound, a cobalt catalyst system that promotes anti-Markovnikov addition would be required. Research has demonstrated that certain cobalt-phosphine complexes can achieve high selectivity for the linear product in the hydrosilylation of terminal alkenes. semanticscholar.orgnih.gov
| Catalyst System | Alkene | Silane | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Co(acac)₂ / Phosphine Ligand | Conjugated Dienes | Various | Highly regioselective Markovnikov 1,2-hydrosilylation. | semanticscholar.org |
| (i-PrPDI)CoCl / NaEt₃BH | 1-Octene | PhSiH₃ | Highly selective anti-Markovnikov hydrosilylation. | nih.gov |
Hydrosilylation of 1-Alkenes with Dichlorosilane
Hydrosilylation is a fundamental and atom-economical method for forming carbon-silicon bonds. scientificspectator.com The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkene. youtube.com To synthesize this compound, the specific reactants are 1-hexene and dichlorosilane (H₂SiCl₂).
This reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum. acs.org Catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used in the silicones industry for similar transformations. acs.org The reaction generally proceeds with high regioselectivity, yielding the anti-Markovnikov addition product. This means the silicon atom attaches to the terminal carbon of the 1-hexene, resulting in the desired linear hexyl group attached to the dichlorosilyl moiety.
The general mechanism, often referred to as the Chalk-Harrod pathway, involves the oxidative addition of the Si-H bond to the metal center, followed by olefin insertion into the metal-hydride bond and subsequent reductive elimination to yield the final alkylsilane product. acs.org While highly selective, minor amounts of isomeric products can sometimes be formed.
| Catalyst Type | Common Examples | Typical Outcome for 1-Alkenes |
|---|---|---|
| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High yield of terminal (anti-Markovnikov) product |
| Rhodium-Based | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Can provide different selectivity based on solvent polarity sigmaaldrich.com |
| Nickel-Based | α-Diimine Nickel Complexes | High activity and anti-Markovnikov selectivity acs.org |
| Lewis Acids | Ca[Al(ORF)₄]₂ | Effective for sterically demanding substrates nih.gov |
Direct Synthesis Methods for Chlorosilanes
The most significant industrial method for producing organochlorosilanes is the Direct Process, also known as the Müller-Rochow process. mdpi.com This method forms the foundation of the modern silicones industry. acs.org The synthesis involves the reaction of elemental silicon powder with an organic halide at high temperatures (typically 250-350°C) in the presence of a copper catalyst. mdpi.comelkem.com
While the most common industrial application of this process uses methyl chloride to produce a mixture of methylchlorosilanes, the underlying principle can be applied to other organic halides. wikipedia.org In the context of this compound, the theoretical reactant would be 1-chlorohexane.
The reaction is not selective and produces a mixture of products, including mono-, di-, and trichlorosilanes (RSiCl₃, R₂SiCl₂, R₃SiCl), as well as tetrachlorosilane (B154696) and other byproducts. acs.org This crude mixture must then be separated by fractional distillation to isolate the desired dichlorinated compound. elkem.com The product distribution is highly dependent on reaction conditions and the composition of the silicon-copper contact mass.
| Reactant | Typical Product | General Formula | Boiling Point (°C) |
|---|---|---|---|
| Methyl Chloride | Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 |
| Methyl Chloride | Methyltrichlorosilane (B1216827) | CH₃SiCl₃ | 66 |
| Methyl Chloride | Trimethylchlorosilane | (CH₃)₃SiCl | 57 |
| Methyl Chloride | Methyldichlorosilane | CH₃SiHCl₂ | 41 |
Advanced Synthetic Strategies for this compound Derivatives
Beyond direct synthesis and hydrosilylation, more specialized methods can be employed to generate dichlorosilane functionalities.
Chlorination of Organosilicon Polymers
An alternative strategy involves the chemical modification of a pre-formed organosilicon polymer. Polymethylhydrosiloxane (PMHS) serves as an excellent model for this type of transformation. wikipedia.org PMHS is a polymer with a repeating [-CH₃(H)Si-O-] structure, characterized by the presence of reactive silicon-hydride (Si-H) bonds. wikipedia.org It is typically prepared via the hydrolysis of methyldichlorosilane. wikipedia.org
The Si-H bonds within the polymer are susceptible to chlorination. Reaction with a suitable chlorinating agent, such as elemental chlorine (Cl₂) or hydrogen chloride (HCl), can convert the Si-H functionalities into silicon-chloride (Si-Cl) bonds. This transforms the polymer backbone from a polyhydrosiloxane to a polychlorosiloxane. A hypothetical poly(hexylhydrosiloxane) could be similarly chlorinated to produce a polymer bearing this compound-type moieties.
| Chlorinating Agent | Reaction Description | Resulting Functional Group |
|---|---|---|
| Chlorine (Cl₂) | Direct chlorination of the Si-H bond. | Si-Cl |
| Hydrogen Chloride (HCl) | Dehydrogenative chlorination, often requiring a catalyst. | Si-Cl |
| N-Chlorosuccinimide (NCS) | Milder chlorinating agent used in fine chemical synthesis. | Si-Cl |
Dehydrochlorination Reactions
The term "dehydrochlorination" in this context refers to a dehydrogenative chlorination process where a hydrosilane reacts with hydrogen chloride (HCl) to form a chlorosilane and hydrogen gas (H₂). google.com This provides a direct route to convert Si-H bonds into Si-Cl bonds.
For the synthesis of this compound, the starting material would be hexylsilane (B129531) (C₆H₁₃SiH₃) or hexylchlorosilane (C₆H₁₃SiH₂Cl). The reaction proceeds stepwise:
C₆H₁₃SiH₃ + HCl → C₆H₁₃SiH₂Cl + H₂
C₆H₁₃SiH₂Cl + HCl → C₆H₁₃SiHCl₂ + H₂
This reaction can be facilitated by the presence of a catalyst or promoter. Research has shown that ether compounds can be effective in promoting the chlorination of hydrosilanes with HCl under moderate conditions. google.com The reaction temperature and pressure can be controlled to influence the degree of chlorination, allowing for the targeted synthesis of the dichlorinated product.
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Starting Material | Organohydrosilane (e.g., Hexylsilane) | Provides the Si-H bonds for conversion. |
| Reagent | Hydrogen Chloride (HCl) | Source of chlorine. |
| Promoter/Solvent | Ether Compounds | Accelerates the chlorination reaction. google.com |
| Temperature | -30°C to 50°C | Allows control over the reaction rate and selectivity. google.com |
Reactivity and Reaction Mechanisms of Dichloro Hexyl Silane
Electrochemical Behavior and Redox Processes
The electrochemical reduction of dichlorodialkylsilanes, such as dichloro(hexyl)silane, is a complex process that occurs at a platinum electrode. Studies on analogous compounds like dichloro(methyl)(hexyl)silane indicate that these substances undergo reduction through sequential electron transfer steps, which are significantly influenced by the surrounding chemical environment, including the solvent and electrolyte composition. researchgate.netresearchgate.net
Reduction Potentials and One-Electron Transfer Steps
The electrochemical reduction of chlorosilanes proceeds in two distinct one-electron steps. researchgate.netresearchgate.net The initial step involves the transfer of a single electron to the this compound molecule, resulting in the formation of a transient radical anion. This is followed by a second one-electron transfer to this intermediate species.
The half-wave potentials (E½) for these two redox processes are dependent on the solvent system. In cyclic voltammetry studies of the closely related dichloro(methyl)(hexyl)silane, these potentials have been measured in different organic solvents. researchgate.net For instance, in acetonitrile (B52724) (MeCN), the first and second reduction potentials are observed at -0.47 V and -0.73 V versus a saturated calomel (B162337) electrode (SCE), respectively. In tetrahydrofuran (B95107) (THF), these potentials are shifted to -0.77 V and -1.02 V, respectively. researchgate.net
Table 1: Reduction Potentials of Dichloro(methyl)(hexyl)silane
| Solvent | E½₁ (V vs SCE) | E½₂ (V vs SCE) |
|---|---|---|
| Acetonitrile (MeCN) | -0.47 | -0.73 |
| Tetrahydrofuran (THF) | -0.77 | -1.02 |
This data is for Dichloro(methyl)(hexyl)silane and serves as a close model for this compound. researchgate.net
Solvent and Electrolyte Concentration Effects on Reduction
The electrochemical reduction of this compound is highly sensitive to the reaction medium. researchgate.netresearchgate.net The choice of solvent and the concentration of the supporting electrolyte can significantly alter the energy required for the reduction process.
Solvent Effects: The polarity of the solvent plays a crucial role. Reduction is energetically more favorable in more polar solvents. researchgate.netresearchgate.net This is demonstrated by the less negative reduction potentials observed in acetonitrile compared to the less polar tetrahydrofuran. researchgate.net
Electrolyte Concentration: Higher concentrations of the supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), facilitate the reduction. researchgate.netresearchgate.net An increase in electrolyte concentration can lead to a positive shift in the reduction potentials, making the electron transfer process easier. researchgate.net Conversely, increasing the concentration of the silane (B1218182) itself can make the reduction more difficult, possibly due to mass transfer effects at the electrode-solvent interface. researchgate.net
Radical Coupling Mechanisms in Electrochemical Reduction
The one-electron reduction of this compound generates a silyl (B83357) radical intermediate. acs.orgnih.govacs.org This highly reactive species can undergo subsequent chemical reactions, most notably radical coupling. researchgate.netresearchgate.net
In this mechanism, the electrochemically generated silyl radical can react with another chlorosilane molecule. This coupling process results in the formation of a new silicon-silicon bond, leading to the extension of the silicon chain and the formation of dimeric or oligomeric polysilanes. researchgate.netresearchgate.net Following the initial reduction to a neutral radical and a chloride ion, the radical can be further reduced to a silyl anion. researchgate.netresearchgate.netresearchgate.net This anion can then act as a nucleophile, attacking another chlorosilane molecule to form Si-Si bonds. researchgate.net These subsequent chemical reactions are a primary reason for the electrochemical irreversibility observed in the cyclic voltammograms of these compounds. researchgate.netresearchgate.net
Hydrolytic Reactivity of Si-Cl Bonds
R₂(SiCl₂) + 2 H₂O → R₂Si(OH)₂ + 2 HCl
Kinetics of Hydrolysis and Formation of Silanol (B1196071) Groups
The hydrolysis of dichlorodialkylsilanes is a stepwise process. google.com The first Si-Cl bond reacts with water to form a silanol group, resulting in an intermediate species. Subsequently, the second Si-Cl bond hydrolyzes to yield a silanediol, a molecule containing two silanol groups. google.com These silanol groups are typically unstable and readily undergo condensation reactions with each other to form siloxane bridges (Si-O-Si), which constitute the backbone of silicone polymers. wikipedia.org
The kinetics of this process can be complex, as hydrolysis and the subsequent condensation reactions can occur concurrently. tandfonline.com The rate of hydrolysis for dichlorodimethylsilane, a related compound, is known to be very rapid. researchgate.netresearchgate.net
Influence of pH on Hydrolysis Rate
The rate of the hydrolysis of silanes is profoundly influenced by the pH of the aqueous solution. cfmats.comresearchgate.net The reaction is slowest in a neutral pH environment (pH ≈ 7). Both acidic and alkaline conditions have a significant catalytic effect, accelerating the rate of hydrolysis. cfmats.com
Under acidic conditions (typically pH 3-5), the reaction is promoted. cfmats.com The mechanism is thought to involve the protonation of the alkoxy or chloro group, making it a better leaving group and facilitating a nucleophilic attack by water on the silicon atom. researchgate.netgelest.com In alkaline media, the reaction is also accelerated, proceeding through a mechanism involving a nucleophilic attack by hydroxide (B78521) ions. nih.govscienceopen.comnih.govnih.govscienceopen.com
Table 2: General Effect of pH on Silane Hydrolysis Rate
| pH Range | Relative Rate of Hydrolysis | Catalysis |
|---|---|---|
| Acidic (e.g., pH 3-5) | Fast | Acid-catalyzed |
| Neutral (e.g., pH 7) | Slowest | Uncatalyzed |
| Alkaline (e.g., pH > 7) | Fast | Base-catalyzed |
Effect of Water Content on Silanol Formation
The initial step in the reaction of this compound with water is hydrolysis, where the Si-Cl bonds are replaced with Si-OH bonds, yielding a hexylsilanetriol intermediate and hydrochloric acid. The water content in the reaction medium is a critical parameter that significantly influences the rate and extent of this silanol formation.
The concentration of water directly impacts the kinetics of this reaction. An increased concentration of water molecules accelerates the hydrolysis process. researchgate.net The reaction proceeds via a nucleophilic attack by a water molecule on the silicon atom. The rate of this process is dependent on several factors, which are summarized in the table below.
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
|---|---|---|
| Water Concentration | Increases | Higher concentration of the nucleophile (H₂O) leads to a greater frequency of collisions with the silane molecule, accelerating the substitution of chloride ions. researchgate.net |
| pH | Increases under both acidic and basic conditions (slowest at neutral pH) | Acid catalysis protonates the leaving chloro group, making it a better leaving group. Base catalysis involves direct attack by a more potent nucleophile (OH⁻) on the silicon atom. nih.govorganic-chemistry.org |
| Temperature | Increases | Provides the necessary activation energy for the reaction, leading to faster bond cleavage and formation. researchgate.net |
| Solvent Polarity | Increases in polar solvents | Polar solvents can help stabilize the charged transition states involved in the nucleophilic substitution mechanism. |
Condensation Reactions of Silanol Intermediates
Once the hexylsilanetriol intermediates, C₆H₁₃SiH(OH)₂, are formed, they are highly reactive and readily undergo condensation reactions. bohrium.com In these reactions, two silanol groups react to form a siloxane (Si-O-Si) bond, releasing a molecule of water. This process is the fundamental chain-building step in the formation of silicone polymers.
Formation of Polysiloxane Networks
The difunctional nature of the hexylsilanetriol intermediate, possessing two hydroxyl groups, allows for the formation of linear polymer chains and potentially cross-linked networks. The condensation process begins with the formation of dimers, which then extend to oligomers and ultimately high molecular weight polysiloxanes. nih.gov
The basic condensation step is: 2 C₆H₁₃SiH(OH)₂ → (HO)HSi(C₆H₁₃)-O-SiH(C₆H₁₃)(OH) + H₂O
This process continues, linking more silanol units together to build the polysiloxane backbone. The structure of the resulting polymer network is influenced by reaction conditions such as temperature, pH, and catalyst presence, which can control the extent of cross-linking versus linear chain growth. nih.govnih.gov
Acid- and Base-Catalyzed Condensation Mechanisms
The rate of condensation of silanol intermediates is, like hydrolysis, highly dependent on pH and can be significantly accelerated by either acid or base catalysts. researchgate.netbohrium.comnih.gov The mechanisms under acidic and basic conditions differ, leading to variations in the structure of the resulting polysiloxane network. nih.govorganic-chemistry.org
Acid-Catalyzed Condensation: In an acidic medium, one silanol group is protonated, making it a better leaving group (H₂O). nih.govorganic-chemistry.org A second, neutral silanol group then acts as a nucleophile, attacking the silicon atom of the protonated silanol. This mechanism typically favors the formation of less branched, more linear polymer chains. nih.gov
Step 1 (Protonation): -Si-OH + H⁺ ⇌ -Si-OH₂⁺
Step 2 (Nucleophilic Attack): -Si-OH + -Si-OH₂⁺ → [-Si-(OH)-O⁺(H₂)-Si-] → -Si-O-Si- + H₃O⁺
Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (-Si-O⁻). nih.govorganic-chemistry.org This anion then attacks a neutral silanol molecule. This pathway often results in more highly branched and cross-linked network structures. nih.gov
Step 1 (Deprotonation): -Si-OH + B⁻ ⇌ -Si-O⁻ + BH
Step 2 (Nucleophilic Attack): -Si-O⁻ + -Si-OH → [-Si-O-Si-(OH)]⁻ → -Si-O-Si- + OH⁻
Reactions with Organic Substrates and Functional Groups
Beyond hydrolysis and condensation, the Si-Cl bonds of this compound are reactive sites for the formation of bonds with other atoms, including nitrogen and carbon, enabling its use in a variety of organic transformations.
Amidation Reactions via Si-Cl Activation
The Si-Cl bond in this compound can be readily activated to react with amines to form N-silylamines. rsc.org This reaction is a direct amidation where the silicon atom bonds to the nitrogen of the amine, displacing the chloride ion. The reaction with a primary or secondary amine (R₂NH) proceeds as follows, substituting one or both chlorine atoms:
C₆H₁₃SiHCl₂ + 2 R₂NH → C₆H₁₃SiHCl(NR₂) + R₂NH₂⁺Cl⁻ C₆H₁₃SiHCl(NR₂) + 2 R₂NH → C₆H₁₃SiH(NR₂)₂ + R₂NH₂⁺Cl⁻
This transformation is driven by the high reactivity of the chlorosilane electrophile and the nucleophilicity of the amine. The reaction typically requires a stoichiometric amount of a base (often an excess of the amine itself) to neutralize the HCl byproduct. researchgate.net The resulting N-silylamines are themselves useful intermediates in organic synthesis. rsc.org
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Organosilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org For a compound like this compound, participation would first involve the substitution of the chloro groups with an organic nucleophile (e.g., via a Grignard reagent) to form a C-Si bond that can then be coupled.
Alternatively, direct activation of the Si-Cl bond itself is a subject of research for cross-coupling reactions. researchgate.net The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the bond of an organic halide (R'-X), forming a Pd(II) intermediate.
Transmetalation: The organic group from the activated organosilane transfers to the palladium center, displacing the halide. Activation of the silane, often by a fluoride (B91410) source or base, is crucial for this step. nih.govorganic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R-R') and regenerating the Pd(0) catalyst. youtube.com
While specific examples utilizing this compound are not widespread, the principles of Si-Cl bond activation suggest its potential as a substrate in developing new cross-coupling methodologies. researchgate.netbohrium.com
Reactions with Organometallic Reagents
This compound undergoes reactions with various organometallic reagents, most notably Grignard reagents (R-Mg-X). These reactions are fundamental in organosilicon chemistry for the formation of silicon-carbon bonds. gelest.com The progressive substitution of the chlorine atoms with organic groups allows for the synthesis of a variety of organosilanes.
The reaction proceeds in a stepwise manner, where the highly polar Si-Cl bond is susceptible to nucleophilic attack by the carbanion-like organic group of the Grignard reagent. acs.org The first substitution yields a monoalkylation (or monoarylation) product, chloro(hexyl)(organo)silane. This product can then undergo a second substitution to yield a fully substituted di(organo)(hexyl)silane.
The reactivity of the chlorosilane towards nucleophilic attack decreases as chlorine atoms are replaced by organic groups. acs.org This is due to both steric hindrance and electronic effects. The general order of reactivity is RSiCl₃ > R₂SiCl₂ > R₃SiCl. acs.org Consequently, the reaction of this compound with a Grignard reagent can result in a mixture of products, including mono- and disubstituted silanes. acs.org The product distribution can be controlled to some extent by manipulating the stoichiometry of the reactants and the reaction conditions. acs.org For instance, using a molar excess of the Grignard reagent will favor the formation of the disubstituted product. Conversely, a controlled addition of the Grignard reagent can increase the yield of the monosubstituted product.
The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium center of the Grignard reagent. researchgate.netwikipedia.org
Table 1: Stepwise Substitution of this compound with a Grignard Reagent
| Step | Reactants | Product |
| 1 | This compound + R-Mg-X | Chloro(hexyl)(organo)silane + MgXCl |
| 2 | Chloro(hexyl)(organo)silane + R-Mg-X | Di(organo)(hexyl)silane + MgXCl |
Note: R represents an organic group from the Grignard reagent, and X is a halogen (typically Br or Cl).
The mechanism of the Grignard reaction with chlorosilanes is complex and can be influenced by the Schlenk equilibrium, especially in THF. researchgate.netwikipedia.org This equilibrium involves the disproportionation of the Grignard reagent into diorganomagnesium (R₂Mg) and magnesium halide (MgX₂). researchgate.netwikipedia.org Both R₂Mg and RMgX can act as the nucleophilic species in the reaction. researchgate.net
Dehydrocoupling Reactions with Transition Metal Complexes
Dehydrocoupling, or dehydrogenative coupling, is a reaction that forms a bond between two elements with the concomitant elimination of dihydrogen (H₂). pbworks.com For silanes, this reaction typically involves the formation of Si-Si or Si-heteroatom bonds from hydrosilanes (compounds containing Si-H bonds). pbworks.com this compound itself does not possess Si-H bonds and therefore cannot directly participate in dehydrocoupling reactions. However, derivatives of this compound, such as hexylsilane (B129531) (HexylSiH₃) or dihydrido(hexyl)silane, which can be synthesized from it, are potential substrates for such reactions.
The dehydrocoupling of hydrosilanes is generally catalyzed by transition metal complexes, particularly those from Group 4 (such as titanium and zirconium) and late transition metals. pbworks.comdtic.mil The mechanism of the reaction is highly dependent on the nature of the metal catalyst. pbworks.com
For early transition metal complexes, such as titanocene (B72419) and zirconocene (B1252598) derivatives, the proposed mechanism is often a sigma-bond metathesis pathway. pbworks.com In this process, a metal-hydride or metal-silyl intermediate reacts with a Si-H bond of the silane, leading to the formation of a Si-Si bond and regeneration of the metal-hydride catalyst with the release of H₂.
For late transition metal complexes, like those of nickel and palladium, the mechanism is generally believed to proceed through oxidative addition and reductive elimination steps. pbworks.com In this cycle, the silane oxidatively adds to the metal center, breaking the Si-H bond to form a metal-hydride-silyl complex. Subsequent reaction with another silane molecule and reductive elimination of a Si-Si bond and H₂ completes the catalytic cycle. Wilkinson's catalyst (RhCl(PPh₃)₃) has also been shown to catalyze the dehydrocoupling of primary silanes, although the reaction can be slow and dependent on the removal of the H₂ byproduct. wikipedia.org
Table 2: Representative Transition Metal Catalysts for Silane Dehydrocoupling
| Catalyst Type | Metal Center | Typical Catalyst Example | Proposed Mechanism |
| Early Transition Metal | Ti, Zr | Cp₂TiMe₂ | Sigma-bond Metathesis |
| Late Transition Metal | Ni, Pd, Rh | [(dippe)Ni(μ-H)]₂ | Oxidative Addition/Reductive Elimination |
Note: Cp = cyclopentadienyl, dippe = 1,2-bis(diisopropylphosphino)ethane.
These reactions can lead to the formation of oligosilanes or polysilanes, which have interesting electronic and optical properties. pbworks.com The structure of the resulting polymer (linear, branched, or cross-linked) can be influenced by the choice of catalyst and the functionality of the starting silane monomer.
Hydrosilylation Reactions with Si-H Bonds (if applicable to derivatives)
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (alkene) or triple bond (alkyne). nih.gov This reaction is a highly versatile and atom-economical method for forming silicon-carbon bonds. mdpi.com As with dehydrocoupling, this compound cannot undergo hydrosilylation due to the absence of a Si-H bond. However, its hydrido-derivatives, such as hexyl(hydrido)silane or dihydrido(hexyl)silane, would be suitable substrates for this reaction.
Hydrosilylation is most commonly catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being particularly effective and widely used. nih.gov A variety of other transition metals, including rhodium, iridium, nickel, and iron, have also been shown to catalyze this transformation. mdpi.com
The generally accepted mechanism for hydrosilylation catalyzed by many transition metal complexes is the Chalk-Harrod mechanism. This mechanism involves the following key steps:
Oxidative addition of the Si-H bond of the silane to the low-valent metal center.
Coordination of the unsaturated substrate (e.g., an alkene) to the resulting metal-silyl-hydride complex.
Insertion of the alkene into either the metal-hydride bond (hydrometallation) or the metal-silicon bond (silylmetallation).
Reductive elimination of the resulting alkyl-silyl-metal complex to yield the organosilane product and regenerate the active catalyst.
In addition to transition metal catalysis, hydrosilylation can also be initiated by free radical initiators or through photoinduced pathways. nih.gov For example, the use of benzophenone (B1666685) as a photoinitiator can promote the addition of a silyl radical, formed by hydrogen abstraction from the silane, to an olefin. nih.gov
The regioselectivity of the hydrosilylation of terminal alkenes can lead to either the anti-Markovnikov (terminal) or Markovnikov (internal) addition product, depending on the catalyst and reaction conditions. Platinum catalysts typically yield the anti-Markovnikov product with high selectivity.
Table 3: Common Catalyst Systems for Hydrosilylation
| Catalyst Type | Example | Typical Substrates |
| Platinum-based | Speier's Catalyst (H₂PtCl₆) | Alkenes, Alkynes |
| Rhodium-based | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkenes, Ketones |
| Iridium-based | (POCOP)Ir(H)(acetone)⁺ | Ketones, Aldehydes |
| Photoinduced | Benzophenone | Alkenes |
The hydrosilylation of derivatives of this compound would allow for the attachment of the hexylsilyl group to a wide range of organic molecules containing unsaturated functionalities, thereby creating more complex organosilicon compounds.
Polymerization and Oligomerization Chemistry
Polysilane Synthesis from Dichlorosilanes
The synthesis of polysilanes, polymers with a backbone consisting entirely of silicon atoms, has been a subject of intense research due to their unique electronic and photophysical properties. Dichlorosilanes, such as dichloro(hexyl)silane, serve as crucial monomers for the formation of these silicon-based polymers. The methods to achieve this polymerization vary, with the most common being Wurtz-type condensation polymerization. Other significant methods include dehydrogenative polymerization and anionic ring-opening polymerization of cyclosilanes.
Wurtz-Type Condensation Polymerizationresearchgate.netresearchgate.net
The most prevalent method for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorodiorganosilanes using a dispersion of an alkali metal, typically sodium, in a high-boiling inert solvent like toluene. researchgate.netresearchgate.net This reaction is analogous to the classic Wurtz reaction used to form carbon-carbon bonds. byjus.comwikipedia.org The general reaction involves the dehalogenation of the dichlorosilane (B8785471) monomer by the alkali metal to form silicon-silicon bonds. researchgate.net
However, this method often suffers from a lack of control, leading to polymers with broad and often multimodal molecular weight distributions. researchgate.netresearchgate.net The harsh reaction conditions can also lead to polymer degradation. Despite these challenges, it remains the most common procedure for accessing a wide variety of polysilanes. researchgate.net
The mechanism of chain growth in Wurtz-type polymerization has been a subject of considerable debate, with evidence pointing towards the involvement of both radical and anionic intermediates. ibm.comdtic.mil The reaction is heterogeneous, occurring on the surface of the alkali metal. researchgate.netkent.ac.uk
Initial steps are believed to involve the transfer of electrons from the alkali metal to the dichlorosilane monomer, which can lead to the formation of silyl (B83357) radicals or silyl anions. ibm.com Some studies suggest a process involving radical intermediates that are short-lived and are rapidly converted to more stable silyl anions. dtic.mil Evidence for anionic intermediates is supported by the observation that copolymerization of certain dialkyl and arylalkyl dichlorosilanes is possible in toluene, a solvent that does not well-solvate alkali metal cations, suggesting the presence of anionic species in the reductive coupling process. dtic.mil Other research indicates that the polymerization process is more consistent with a chain growth mechanism involving silyl anions as the propagating species, particularly in heterogeneous polymerizations. ibm.com The ubiquitous bimodal molecular weight distributions observed in high-temperature reactions are attributed to a defect-diffusion-controlled polymerization on the alkali metal surface. researchgate.netkent.ac.uk
The choice of alkali metal and the presence of additives can significantly influence the outcome of the Wurtz-type polymerization. Sodium is the most commonly used alkali metal. The use of alternative reducing agents has been explored to achieve better control over the reaction. For instance, yttrium and pyrophoric lead have been shown to mediate the formation of poly(methylphenylsilane), albeit at a much slower rate and with lower yields compared to sodium.
The addition of Lewis acids has also been investigated as a way to modify the synthesis. A practical method for polysilane synthesis involves the reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid, such as ferric chloride (FeCl₂) or zinc chloride (ZnCl₂), and lithium chloride (LiCl) at room temperature. researchgate.netscirp.org This approach was found to be effective for various dichlorosilanes. researchgate.net The choice of Lewis acid can impact the structure of the resulting polymer; for example, stronger Lewis acids like aluminum chloride (AlCl₃) can lead to cleavage of Si-Si bonds, resulting in lower yields and molecular weights. scirp.org
| Catalyst System | Monomer | Resulting Polymer | Observations |
| Mg/FeCl₂/LiCl | Dichloromethylphenylsilane | Poly(methylphenylsilane) | Effective at room temperature; may cause partial cleavage of Si-aromatic bonds, leading to branched structures. scirp.org |
| Mg/ZnCl₂/LiCl | Dichloromethylphenylsilane | Linear Poly(methylphenylsilane) | Considered the best catalyst for obtaining linear polysilanes with an ideal chemical structure. scirp.org |
| Mg/AlCl₃/LiCl | Dichloromethylphenylsilane | Low molecular weight Poly(methylphenylsilane) | Results in low yield and low molecular weight due to Si-Si bond cleavage by the strong Lewis acid. scirp.org |
This table summarizes the effect of different Lewis acid catalysts on the synthesis of poly(methylphenylsilane) via Mg reduction.
The application of ultrasound (sonication) to the Wurtz-type polymerization has been shown to have beneficial effects. researchgate.netresearchgate.net Sonochemical methods can lead to faster polymerization rates and higher yields for a variety of dichlorosilane systems. researchgate.net The use of ultrasound can also modify the molecular weight distributions of the resulting polysilanes. researchgate.net
The mechanism of sonochemical enhancement is thought to involve the cavitation bubbles generated by the ultrasound. nih.govyoutube.com The collapse of these bubbles creates localized high temperatures and pressures, which can increase reaction rates. youtube.com Furthermore, sonication can help to break down aggregates and improve the dispersion of reactants, leading to a more uniform reaction environment. researchgate.net Studies have shown that sonochemical reductive coupling can produce monomodal polysilanes. dtic.mil
Dehydrogenative Polymerizationacs.org
Dehydrogenative polymerization, also known as dehydrogenative coupling, presents an alternative route to polysilanes. acs.org This method typically involves the use of transition metal catalysts to facilitate the formation of Si-Si bonds from hydrosilanes with the elimination of hydrogen gas. rsc.orgosti.gov While this process starts from hydrosilanes rather than dichlorosilanes, it is a significant method for polysilane synthesis. Dichlorosilanes can be converted to the corresponding hydrosilanes, which can then undergo dehydrogenative polymerization.
A variety of transition metal complexes, including those of titanium, zirconium, hafnium, and rhodium, have been shown to be active catalysts for this reaction. osti.govresearchgate.net For example, zirconocene (B1252598) and hafnocene derivatives can catalyze the dehydrogenative coupling of primary silanes to form linear polysilanes. osti.gov The reaction mechanism is believed to involve the oxidative addition of a Si-H bond to the metal center, followed by reductive elimination of H₂ and the formation of a Si-Si bond. thieme-connect.de Manganese-salen complexes have also been used to catalyze the dehydrogenative cross-coupling of diols and hydrosilanes to form poly(silylether)s, a related class of silicon-containing polymers. acs.org
| Catalyst Type | Monomer Type | Polymer Type | Key Features |
| Zirconocene/Hafnocene derivatives | Primary Silanes (RSiH₃) | Linear Polysilanes | Produces polymers with 10-20 Si atoms. osti.gov |
| Titanocene (B72419)/Zirconocene alkyl derivatives | Primary Silanes (RSiH₃) | Linear Polysilanes | One of the initial discoveries in catalytic dehydrogenative polymerization of silanes. osti.gov |
| Rhodium(I) complexes | Optically active siloxane monomers | Syndiotactic Polysiloxane | Allows for stereocontrol in the polymer backbone. acs.org |
| Manganese-salen complexes | Diols and Hydrosilanes | Poly(silylether)s | Versatile catalyst for both dehydrogenative coupling and hydrosilylation polymerization. acs.org |
This table provides an overview of different catalyst systems used in the dehydrogenative polymerization to form silicon-containing polymers.
Anionic Ring-Opening Polymerization of Cyclosilanesdtic.mil
Anionic ring-opening polymerization (AROP) is another strategy for the synthesis of polysilanes. This method involves the polymerization of strained cyclic silane (B1218182) monomers, initiated by a nucleophilic species. researchgate.netdtic.mil While AROP is well-established for the synthesis of polysiloxanes from cyclosiloxanes, its application to the formation of polysilanes from cyclosilanes is also a viable, though less common, route. gelest.comresearchgate.netmdpi.com
The driving force for this polymerization is the relief of ring strain in the cyclic monomer. The reaction is initiated by a nucleophile, such as an organolithium compound or a silanolate anion, which attacks one of the silicon atoms in the ring, leading to ring opening and the formation of a propagating anionic center. gelest.commdpi.com This process can, in principle, lead to polymers with well-controlled molecular weights and narrow polydispersities, a significant advantage over the Wurtz-type synthesis. researchgate.net The mechanism is supported by the formation of soluble polymers and copolymers from trichlorosilanes under reductive coupling conditions, which suggests the involvement of anionic intermediates that could potentially initiate ring-opening. dtic.mil
Formation of Siloxane and Silsesquioxane Oligomers/Polymers
The reaction of this compound with water initiates a series of hydrolysis and condensation steps. The initial hydrolysis of the Si-Cl bonds results in the formation of hexylsilanetriol. This intermediate is highly reactive and readily undergoes condensation reactions, where silanol (B1196071) groups react with each other to form siloxane (Si-O-Si) bonds, releasing water as a byproduct. This process can be controlled to produce a variety of oligomeric and polymeric structures.
Controlled hydrolytic polycondensation is a key strategy to direct the polymerization of this compound towards specific polysiloxane architectures. By carefully managing reaction parameters such as pH (acid or base catalysis), stoichiometry of water, temperature, and solvent, it is possible to influence the rates of hydrolysis and condensation, thereby controlling the final structure of the polymer. instras.com
Under specific conditions, the intramolecular condensation of silanol intermediates derived from this compound can lead to the formation of cyclic polysiloxanes. Alternatively, intermolecular condensation reactions favor the growth of linear polysiloxane chains. The hydrolysis of dichlorosilanes can yield cyclic oligomers, and under controlled addition of water, a mixture of cyclic and linear siloxanes can be obtained. sci-hub.se The ratio of cyclic to linear products is influenced by factors such as concentration and the nature of the solvent.
Further condensation of trifunctional silane precursors, analogous to the hydrolysis products of this compound, can lead to more complex, three-dimensional structures known as silsesquioxanes. With the general formula (RSiO1.5)n, these compounds can adopt various architectures. Controlled acid-catalyzed hydrolysis and polycondensation of trifunctional silanes have been shown to yield polysilsesquioxanes with pseudo-ladder and even cubic structures. instras.com The formation of these ordered structures often requires precise control over the reaction conditions to favor the specific condensation pathways that lead to these cage-like or ladder-like frameworks. The synthesis of cage and ladder silsesquioxanes can also be achieved through the dehydration of silanols. umich.edu
The formation of a polysiloxane network from this compound proceeds through a sol-gel process involving hydrolysis and condensation reactions. The initial hydrolysis of the chloro groups leads to the formation of silanol (Si-OH) groups. These silanol groups can then undergo two types of condensation reactions: water-producing condensation (Si-OH + HO-Si → Si-O-Si + H2O) and alcohol-producing condensation if alkoxysilanes are present.
Controlled Hydrolytic Polycondensation for Polysiloxanes
Copolymerization Strategies
Copolymerization offers a versatile method to tailor the properties of polysiloxanes by incorporating different monomer units into the polymer chain. This approach can be used to modify properties such as thermal stability, mechanical strength, and solubility.
Hybrid Silane-Olefin Block Copolymers
The synthesis of hybrid block copolymers composed of polysilane and polyolefin segments represents a significant area of materials science, aiming to combine the unique electronic and optical properties of polysilanes with the robust mechanical properties and processability of polyolefins. While specific literature detailing the synthesis of block copolymers directly from this compound and olefins is not abundant, the principles of living polymerization techniques provide a clear pathway to achieving such architectures. Living anionic polymerization is a particularly powerful method for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. encyclopedia.pub
A plausible synthetic route to a poly(olefin)-block-poly(n-hexylsilylene) copolymer involves a sequential monomer addition strategy. This process would typically begin with the living anionic polymerization of an olefin monomer, such as styrene or a diene like isoprene or butadiene, initiated by an organolithium initiator like sec-butyllithium in a non-polar solvent like benzene. dtic.mil The polymerization of these vinyl monomers proceeds to completion, forming a "living" polyolefin block with a reactive anionic chain end.
Following the complete consumption of the olefin monomer, a solution of a masked disilene derived from this compound would be introduced to the living polyolefin chains. The anionic terminus of the polyolefin block would then initiate the ring-opening polymerization of the masked disilene, leading to the growth of a poly(n-hexylsilylene) block from the end of the polyolefin chain. The resulting polymer is a diblock copolymer with distinct polyolefin and polysilane segments. The reaction is terminated by the addition of a quenching agent, such as methanol.
The successful synthesis of such block copolymers can be confirmed through various analytical techniques. Gel permeation chromatography (GPC) would be expected to show a distinct shift to higher molecular weight after the polymerization of the silane block, with a narrow polydispersity index (PDI) indicative of a controlled polymerization process. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) would confirm the presence of both the olefin and the hexylsilylene repeating units in the polymer chain.
The properties of these hybrid block copolymers are anticipated to be a combination of their constituent blocks. The polyolefin block would impart properties such as flexibility and good mechanical strength, while the polysilane segment would introduce unique photophysical characteristics, such as UV absorption and emission. The self-assembly of these block copolymers in selective solvents could lead to the formation of various nanostructures, such as micelles or vesicles, with a polysilane core and a polyolefin corona, or vice versa, depending on the solvent polarity. These materials could have potential applications in areas such as nanolithography, controlled drug delivery, and as compatibilizers in polymer blends.
Copolysilanes with Varied Compositions
The properties of polysilanes can be finely tuned by copolymerizing different dichlorosilane monomers. This approach allows for the creation of copolyanes with varied compositions, leading to materials with tailored electronic, optical, and physical properties. The Wurtz-type coupling reaction is a common and versatile method for the synthesis of such copolyanes. scispace.com This method involves the reductive condensation of a mixture of dichlorosilane monomers with a dispersion of an alkali metal, typically sodium, in an inert solvent at elevated temperatures.
The synthesis of copolyanes from this compound and other dichlorosilanes, for instance, dichlorodimethylsilane, would involve the simultaneous addition of a mixture of the two monomers to a refluxing solution containing dispersed sodium metal. The highly reactive sodium metal reductively dehalogenates the dichlorosilanes, leading to the formation of silicon-silicon bonds and the growth of the copolymer chain. The composition of the resulting copolymer is largely determined by the feed ratio of the two monomers and their relative reactivities.
For example, the copolymerization of this compound and dichlorodimethylsilane would result in a copolymer with both di-n-hexylsilylene and dimethylsilylene repeating units randomly distributed along the polymer backbone. The incorporation of the smaller methyl groups alongside the bulkier hexyl groups can significantly impact the polymer's conformation and, consequently, its properties.
The characterization of these copolyanes is crucial to understanding their structure-property relationships. GPC analysis provides information about the molecular weight and molecular weight distribution of the copolymer. NMR spectroscopy (¹H, ¹³C, and ²⁹Si) is used to determine the copolymer composition by integrating the signals corresponding to the different alkyl substituents on the silicon backbone.
The properties of these copolyanes are highly dependent on their composition. For instance, in a poly(di-n-hexylsilylene-co-dimethylsilylene) system, increasing the proportion of dimethylsilylene units would likely lead to a decrease in the polymer's solubility in nonpolar solvents and an increase in its glass transition temperature due to the reduced side-chain flexibility. The UV absorption maximum (λmax) of the copolymer, which is sensitive to the conformation of the silicon backbone, would also be expected to shift with varying comonomer ratios. Poly(di-n-hexylsilylene) is known to exhibit thermochromism, and the introduction of dimethylsilylene units could alter the temperature and nature of this transition. researchgate.net
Below is an interactive data table summarizing the expected trends in the properties of copolyanes of this compound with a generic dichlorodialkylsilane as a function of composition.
| This compound Mole Fraction | Expected Molecular Weight | Expected Solubility in Toluene | Expected UV λmax | Thermochromic Behavior |
| 1.0 | High | High | ~374 nm | Pronounced |
| 0.8 | High | High | Blue-shifted | Modified |
| 0.5 | Medium-High | Moderate | Further Blue-shifted | Less Pronounced |
| 0.2 | Medium | Low | Significantly Blue-shifted | Potentially Absent |
| 0.0 | Variable | Low | Dependent on comonomer | Dependent on comonomer |
Advanced Materials Applications and Interfacial Chemistry
Silane (B1218182) Coupling Agent Functionality
Silane coupling agents are organosilicon compounds that possess two different types of reactive functional groups in a single molecule. tcichemicals.com In the case of Dichloro(hexyl)silane, the general structure can be represented as R-Si-X₂, where 'R' is a non-hydrolyzable organic hexyl group, and 'X' represents the hydrolyzable chloro groups. amchro.at This dual functionality is the basis of its action as a molecular bridge. dakenchem.com
The hydrolyzable chloro groups are reactive towards inorganic substrates, while the non-hydrolyzable hexyl group is designed to be compatible with an organic polymer matrix. amchro.atpowerchemical.net The reaction mechanism involves several steps:
Hydrolysis: The two chloro groups attached to the silicon atom react with water (which can be present on the substrate surface or in the atmosphere) to form reactive silanol (B1196071) (Si-OH) groups. amchro.at This reaction produces hydrogen chloride (HCl) as a byproduct. amchro.atresearchgate.net
Condensation: The newly formed silanol groups can condense with each other to form oligomeric siloxane structures (Si-O-Si). nih.gov
Bonding: Most importantly, the silanol groups can react with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, silica (B1680970), or metal oxides) to form stable, covalent siloxane bonds. amchro.atnih.govnist.gov
Interpenetration: The organic hexyl group, which is oriented away from the inorganic surface, can physically entangle or chemically react with an organic polymer matrix during curing or processing. amchro.at
Silanes with two hydrolyzable groups, such as this compound, form less rigid interfacial layers compared to those with three hydrolyzable groups, which can be advantageous for applications in elastomers and certain thermoplastics. amchro.at
| Functional Group | Type | Reactivity |
| -Cl (Chloro) | Hydrolyzable | Reacts with water to form silanols (Si-OH), which then bond with inorganic substrates. amchro.atresearchgate.net |
| -C₆H₁₃ (Hexyl) | Non-hydrolyzable | Provides compatibility and entanglement with organic polymer matrices. amchro.at |
The primary function of this compound as a coupling agent is to promote adhesion between materials that are fundamentally dissimilar, such as an organic polymer and an inorganic filler or reinforcement. researchgate.net This process creates a durable chemical bridge across the interface, significantly improving the bond strength and performance of the resulting composite material. dakenchem.comnjalchemist.com
The mechanism of adhesion promotion relies on the formation of covalent bonds across the interface. adhesivesmag.com When applied to an inorganic surface, the this compound hydrolyzes, and the resulting silanols condense with the surface hydroxyls of the substrate. adhesivesmag.commdpi.com This creates a robust link between the silicon atom of the silane and the inorganic material. The hexyl group extends from the surface, creating an organophilic layer that is more compatible with an organic polymer resin than the original hydrophilic inorganic surface. amchro.at This enhanced compatibility improves wetting and allows for the formation of a strong bond, either through interdiffusion, entanglement, or covalent reaction with the polymer matrix. amchro.at This interfacial layer not only increases initial bond strength but also enhances resistance to environmental factors like moisture, which is a leading cause of bond failure at the interface. onlytrainings.com
Surface modification using this compound is a key technique for altering the surface properties of materials to improve their interaction with other substances. byu.edu The process, known as silanization, creates a durable, covalently bonded surface layer with properties dictated by the silane's organic functional group. researchgate.net
Oxide surfaces like glass and silicon are rich in hydroxyl groups (silanols in the case of silica), making them ideal substrates for silanization. byu.edumdpi.com The process involves the reaction of the chlorosilyl groups of this compound with these surface hydroxyls. researchgate.net This chemical reaction forms a thermodynamically stable silicon-oxygen-silicon (siloxane) bond, covalently attaching the hexylsilane (B129531) molecule to the surface while releasing HCl. researchgate.net
This modification transforms the typically high-energy, hydrophilic oxide surface into a low-energy, hydrophobic surface due to the attached non-polar hexyl chains. This technique is critical in applications where controlling surface energy and wettability is required. The process can be carried out from either a liquid or gas phase. powerchemical.netbyu.edu
Table: Silanization Reaction on an Oxide Surface
| Step | Reactants | Products | Bond Formed |
|---|---|---|---|
| 1. Hydrolysis (optional, can react directly) | This compound + Water | Hexylsilanediol + HCl | Si-OH |
| 2. Covalent Attachment | Silane/Silanol + Surface-OH | Surface-O-Si(Hexyl) + HCl/H₂O | Covalent Surface-O-Si |
The principles of silanization are readily extended to the functionalization of nanoparticles. nih.gov Modifying the surface of nanoparticles is essential to prevent their aggregation, improve their stability, and ensure their compatibility and dispersion within a polymer matrix. nih.govnih.gov
By treating inorganic nanoparticles (e.g., titanium dioxide, silica) with this compound, their surfaces can be rendered more organophilic or hydrophobic. researchgate.net A study on modifying titanium dioxide (TiO₂) with a similar compound, di-n-octyldichlorosilane, demonstrated that the silanization process creates a chemical environment on the nanoparticle surface that is more akin to the polymer chain of polypropylene. researchgate.net This improved compatibility enhances the dispersion of the nanoparticles within the polymer matrix, which is crucial for achieving desired mechanical, optical, or barrier properties in the final nanocomposite material. sci-hub.st Chlorosilanes are known to be highly reactive, making them effective for such functionalization procedures. researchgate.net
In fiber-reinforced plastics (FRPs), fibers such as glass or carbon are embedded within a polymer matrix. A significant challenge in developing high-performance FRPs is the poor adhesion between the hydrophilic fibers and the typically hydrophobic polymer matrix. researchgate.net
Applying this compound to the fiber surface serves to bridge this compatibility gap. researchgate.net The silane forms a durable covalent bond with the fiber surface, while its hexyl group provides a compatible interface for the polymer matrix. nih.govresearchgate.net This improved interfacial adhesion ensures that when a load is applied to the composite, it is effectively transferred from the matrix to the strong reinforcing fibers. This leads to substantial improvements in the composite's mechanical properties, including tensile strength, flexural strength, and impact resistance. sci-hub.st The use of silanes can also enhance the composite's resistance to moisture, preventing degradation of the fiber-matrix bond over time. onlytrainings.com While some studies show varied effects depending on the specific post, resin, and silane system, the fundamental principle of using silanes to improve interfacial bonding is widely applied in composite technology. nih.govmdpi.com
Interfacial Chemistry in Composites
Dental Polymers and Composites
Organofunctional silanes are crucial in the formulation of dental composites, acting as coupling agents that mediate the bond between the organic polymer matrix and inorganic fillers. nih.govresearchgate.netnist.gov This interfacial bonding is critical for the mechanical integrity and longevity of dental restorations. nih.gov The general structure of these silane coupling agents, often represented as YRSiX₃, allows for a dual reactivity. The -SiX₃ group (where X is a hydrolyzable group like chloro or alkoxy) reacts with the hydroxyl groups on the surface of inorganic fillers, such as silica or glass, to form stable siloxane bonds (Si-O-Si). nih.govresearchgate.net The organofunctional group (Y) is typically designed to copolymerize with the resin matrix, which is commonly based on methacrylate monomers. nih.gov
While 3-methacryloxypropyltrimethoxysilane (MPTMS) is the most prevalently used silane in commercial dental composites, the fundamental chemistry allows for the use of other silanes. nih.govresearchgate.net this compound, with its two reactive chloro groups, can participate in similar interfacial bonding. Upon hydrolysis, the chloro groups convert to silanols (Si-OH), which can then condense with filler surface silanols or self-condense to form a polysiloxane network at the interface. thejcdp.com The hexyl group, being a non-reactive alkyl chain, contributes to the hydrophobicity of the interfacial layer. This increased hydrophobicity can be advantageous in the moist oral environment, potentially improving the durability of the composite by resisting water sorption at the filler-resin interface, which is a known degradation pathway. researchgate.net
Precursors for Silicon-Based Materials
This compound belongs to the broader class of organosilane precursors used in the synthesis of various silicon-containing materials. google.com These precursors are vital in deposition processes for manufacturing semiconductors, photovoltaics, and other advanced electronic and refractory materials. google.com The specific properties of the resulting material are highly dependent on the chemical structure of the precursor used. The presence of the hexyl group in this compound makes it a source for both silicon and carbon, allowing for the formation of silicon-carbon alloys or silicon carbide. The chloro- groups provide a reactive pathway for decomposition and film formation at temperatures typically lower than those required for purely hydrocarbon-based precursors. arxiv.org
Thin Film Deposition Technologies
Thin film deposition is a foundational process in microfabrication, where a thin layer of material is applied to a substrate. wikipedia.org The choice of precursor is critical as it dictates the deposition chemistry and the properties of the resulting film. kindle-tech.com Silanes are a common class of precursors for depositing silicon-containing films, including silicon dioxide, silicon nitride, and silicon carbide. wikipedia.orgpolarco.fi
Chemical Vapor Deposition (CVD) and its Variants (e.g., MOCVD, LPCVD)
Chemical Vapor Deposition (CVD) is a widely used technique to produce high-quality, high-performance solid materials and thin films. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. wikipedia.org
Chlorinated silanes, such as dichlorosilane (B8785471) (SiH₂Cl₂), are frequently used in CVD to overcome limitations associated with silane (SiH₄), such as gas-phase nucleation which can deplete the silicon source and lead to particle formation. arxiv.org The presence of chlorine suppresses the formation of elemental silicon in the gas phase, increasing the availability of silicon growth species at the substrate surface and thereby enhancing the growth rate. arxiv.org this compound can function similarly as a precursor in CVD processes. The Si-Cl bonds provide the necessary reactivity for surface deposition reactions, while the hexyl group serves as an incorporated carbon source for the deposition of silicon-carbon films or silicon carbide.
Low-Pressure CVD (LPCVD) is a variant that operates at sub-atmospheric pressures, which can improve film uniformity and conformity. wikipedia.org In LPCVD systems, precursors like this compound would be introduced into a heated chamber where they decompose and react on the substrate surface. For example, in the deposition of silicon nitride, aminosilanes are often preferred to chlorosilanes to avoid chlorine contamination, but chlorosilanes are still widely studied for other materials. ucc.iegoogle.com The deposition temperature is a critical parameter, influencing both the deposition rate and the film's properties. dsneg.com
| Parameter | Typical Range | Significance |
|---|---|---|
| Precursor | Dichlorosilanes (e.g., SiH₂Cl₂, R₂SiCl₂) | Source of silicon and other elements (e.g., carbon). Reactivity is influenced by Si-Cl bonds. |
| Co-reactant Gas | H₂, NH₃, C₃H₈, etc. | Provides other necessary elements for the film (e.g., nitrogen, carbon) and acts as a carrier gas. |
| Temperature | 600 - 1200 °C | Drives precursor decomposition and surface reactions. Affects film crystallinity and quality. dsneg.com |
| Pressure | 25 - 150 Pa (for LPCVD) | Influences gas transport, reaction kinetics, and film uniformity. wikipedia.org |
| Gas Flow Rate | Variable (sccm) | Controls the supply of reactants to the substrate surface. |
Liquid Phase Deposition (LPD) of Silicon-Carbon Hybrid Films
While CVD involves gaseous precursors, Liquid Phase Deposition (LPD) is a solution-based technique for depositing thin films. It offers advantages such as low-temperature processing and simple equipment. Although less common for silicon carbide, LPD methods can be adapted for silicon-based materials. In a hypothetical LPD process using this compound, the precursor would first be dissolved in a suitable organic solvent. Hydrolysis of the Si-Cl bonds, carefully controlled by the addition of water or other reagents, would lead to the formation of reactive silanol intermediates. These intermediates could then undergo condensation and polymerization on a substrate surface, forming a solid silicon-carbon hybrid film incorporating the hexyl groups. The structure and properties of the resulting film would be highly dependent on the reaction conditions, including solvent, temperature, and pH.
Ceramic Precursors (e.g., Silicon Carbide)
This compound is a viable precursor for polymer-derived ceramics (PDCs), particularly silicon carbide (SiC). google.com The process involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed at high temperatures to convert it into a ceramic material. mdpi.com Organochlorosilanes are common starting materials for creating these preceramic polymers, such as polycarbosilanes. google.com
The synthesis of a polycarbosilane from this compound could involve a Wurtz-type coupling reaction with an alkali metal (e.g., sodium) to form Si-Si bonds, followed by thermal rearrangement to create a polymer with a Si-C backbone. The resulting polymer can be processed into desired shapes (e.g., fibers) before being pyrolyzed in an inert atmosphere. During pyrolysis, organic side groups are cleaved, and the polymer network densifies into an amorphous or crystalline SiC ceramic. mdpi.com The initial Si:C ratio in the precursor molecule influences the stoichiometry of the final ceramic product. google.com The use of such precursors is an alternative to traditional high-temperature methods for producing SiC, like the Acheson process, and allows for the fabrication of complex shapes and coatings. semanticscholar.org
Optoelectronic Materials and Devices
The application of silicon-based materials in optoelectronics, which involves devices that source, detect, and control light, is a continually expanding field of research. rsc.orgmdpi.com While bulk silicon has an indirect bandgap, making it an inefficient light emitter, nanostructured silicon materials and silicon-containing compounds can exhibit useful optical and electronic properties. rsc.org
Conjugated Polysilanes in Thin-Film Transistors
Conjugated polysilanes, which are polymers with a silicon backbone, have garnered interest for their potential use in electronic devices such as thin-film transistors (TFTs). The electrical properties of these materials can be significantly influenced by the side chains attached to the silicon backbone. The incorporation of hexyl groups, derived from this compound, can impact the polymer's morphology and, consequently, its charge transport characteristics.
Research on n-hexyl substituted polysilylenes has shown that the introduction of branching points can alter the crystallinity of the polymer. While linear poly(di-n-hexylsilylene) exhibits a high degree of crystallinity, the introduction of branching partially reduces this. This structural change has a direct effect on the charge carrier mobility. For instance, the charge carrier mobility in these materials has been observed to decrease with an increasing percentage of branching sites, as these points can act as scattering centers for charge carrier migration. researchgate.net
Table 1: Charge Carrier Mobilities in n-Hexyl Substituted Polysilanes researchgate.net
| Polymer Composition | Charge Carrier Mobility (m²/V·s) |
| Linear Poly(di-n-hexylsilylene) | 1.5 x 10⁻⁵ |
| Polymer with 67% Branching Sites | 7.6 x 10⁻⁷ |
This data highlights the trade-off between processability, which can be improved by branching, and charge transport performance in these materials.
Hybrid s,p-Conjugated Oligosilane Materials for Charge Transport
Hybrid s,p-conjugated materials, which combine the σ-conjugation of the silicon backbone with the π-conjugation of aromatic or other unsaturated groups, are a promising class of materials for charge transport applications. The synthesis of such materials can involve the use of dichlorosilanes to build the oligosilane backbone. While direct studies on this compound in this specific context are limited, the principles of oligosilane synthesis suggest its potential utility.
The strategic placement of functional groups on the oligosilane chain is crucial for enhancing charge transport. Research has demonstrated that end-functionalizing oligosilanes with arene groups can lead to a significant increase in charge carrier mobility. rsc.org This enhancement is attributed to favorable intermolecular interactions that facilitate charge hopping between molecules. It is plausible that this compound could be used to create segments within such oligosilanes, with the hexyl group influencing solubility and molecular packing. The synthesis of more complex oligosilanes often involves the coupling of various chlorosilanes, indicating a pathway for the inclusion of hexyl-substituted units. rsc.org
Inorganic-Organic Hybrid Materials
The ability of this compound to undergo hydrolysis and condensation reactions makes it a suitable precursor for the synthesis of inorganic-organic hybrid materials. In these materials, the inorganic siloxane network provides structural stability, while the organic hexyl groups impart flexibility and hydrophobicity.
Synthesis and Characterization of Hybrid Architectures
The sol-gel process is a common method for synthesizing these hybrid materials. This process involves the controlled hydrolysis and polycondensation of precursors like this compound, often in the presence of other metal alkoxides. researchgate.netresearchgate.net The hydrolysis of the Si-Cl bonds in this compound leads to the formation of silanol (Si-OH) groups. These silanols can then condense with each other or with other hydrolyzed precursors to form a crosslinked siloxane (Si-O-Si) network. uni-wuppertal.deinstras.com
The hexyl groups remain attached to the silicon atoms and become an integral part of the final hybrid material. The presence of these organic moieties within the inorganic network can significantly influence the material's properties, such as its porosity, surface area, and hydrophobicity. Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and solid-state nuclear magnetic resonance (NMR) spectroscopy are used to confirm the formation of the siloxane network and the incorporation of the organic groups. scielo.brscirp.orgzu.edu.ua
Role in Moisture Crosslinkable Polymers
This compound can play a role in the formulation of moisture-crosslinkable polymers, which are widely used as sealants and adhesives. gorcci.comresearchgate.net The curing mechanism of these materials relies on the reaction of silane functional groups with ambient moisture. oatext.comrsc.org
When this compound or its derivatives are incorporated into a polymer backbone, the dichlorosilyl groups provide sites for crosslinking. Upon exposure to moisture, the Si-Cl bonds hydrolyze to form reactive silanol groups. These silanols then undergo condensation reactions, forming stable siloxane crosslinks between polymer chains. uni-wuppertal.de This process transforms the liquid or thermoplastic polymer into a durable, crosslinked thermoset material. The hexyl group can influence the flexibility and hydrophobicity of the final cured product. The rate of curing can be affected by factors such as humidity, temperature, and the presence of catalysts. gorcci.com
Biocompatible Coatings and Biosensing Applications
The surface modification of materials is crucial for their application in biomedical devices and biosensors. Silane-based coatings are often used to enhance biocompatibility and to provide a platform for the immobilization of biomolecules. nih.govdaneshyari.commdpi.com While specific studies on this compound are not abundant, the general principles of silanization suggest its potential in these areas.
For biocompatible coatings, a silane like this compound can be used to modify the surface of metallic implants, such as those made of titanium. researchgate.netnih.gov The dichlorosilyl group can react with hydroxyl groups on the metal oxide surface, forming a stable, covalently bonded silane layer. The hexyl groups would then form the outer surface of the coating, potentially influencing protein adsorption and cellular interactions. The hydrophobicity imparted by the hexyl chains could play a role in reducing non-specific protein adhesion.
In the context of biosensing, the functionalization of sensor surfaces is a key step in the immobilization of capture probes like antibodies or enzymes. nih.govnih.govorganic-chemistry.org A surface treated with this compound could be further modified to introduce reactive groups for biomolecule attachment. The hexyl groups could provide a hydrophobic environment that may be beneficial for the stability and function of certain immobilized proteins.
Catalytic Applications (related to silane synthesis/modification)
Catalytic processes are fundamental to the synthesis and modification of silanes, including this compound. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a major industrial process for the production of organosilanes.
This compound itself can be a product of the catalytic hydrosilylation of a hexene with a dichlorosilane. Conversely, the Si-H bond in this compound can undergo catalytic reactions. For example, it can be used in catalytic amination reactions to synthesize amino-functionalized hexylsilanes. Furthermore, catalysts, particularly those based on platinum, are employed to facilitate the crosslinking of silane-functionalized polymers, which is relevant to the moisture-curing applications discussed earlier. rsc.orguni-wuppertal.de The development of new catalysts continues to expand the possibilities for creating novel silane-based materials with tailored properties.
Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilicon compounds like dichloro(hexyl)silane, offering precise information about the local chemical environment of specific nuclei.
Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, is instrumental in confirming the molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the hexyl group. The chemical shifts and coupling patterns of the signals corresponding to the different methylene (B1212753) groups (–CH₂–) and the terminal methyl group (–CH₃) allow for the confirmation of the hexyl chain's structure and its attachment to the silicon atom. The proton directly attached to the silicon (Si-H) would exhibit a characteristic chemical shift, typically in the range of 4-6 ppm, and would show coupling to adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the hexyl group. google.com The chemical shifts of these signals are indicative of their position relative to the silicon atom. This technique is crucial for verifying the integrity of the alkyl chain.
²⁹Si NMR: As the core atom of the molecule, the ²⁹Si nucleus gives a characteristic NMR signal. The chemical shift of the ²⁹Si resonance is highly sensitive to the substituents on the silicon atom. For this compound, the presence of two chlorine atoms and a hexyl group would result in a specific chemical shift. Generally, the ²⁹Si chemical shift ranges for various structural environments in silicon-containing compounds are well-established, aiding in structural confirmation. researchgate.net For organosilicon polymers, ²⁹Si NMR is a powerful tool to study the polymer structure. researchgate.net
A summary of expected NMR data for this compound is presented below:
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 0.8 - 1.5 (hexyl chain), 4.0 - 5.0 (Si-H) | Confirms the structure of the hexyl group and the presence of the Si-H bond. |
| ¹³C | 14 - 35 (hexyl chain) | Provides detailed information on the carbon backbone of the hexyl substituent. |
| ²⁹Si | -10 to 30 | Confirms the chemical environment of the silicon atom, sensitive to chloro and hexyl substituents. |
Solid-state NMR spectroscopy is particularly valuable for studying the transformation of organosilicon polymers, derived from precursors like this compound, into ceramic materials. This technique can track the changes in the local environment of silicon atoms as the polymer undergoes pyrolysis. For instance, solid-state ²⁹Si NMR can distinguish between different silicon environments, such as those in the initial polymer and the resulting silicon carbide or silicon oxycarbide ceramic. nih.gov The changes in the ²⁹Si chemical shifts and line broadening provide insights into the evolving structure and bonding during the polymer-to-ceramic conversion. uantwerpen.benih.gov
Vibrational Spectroscopy (FTIR, Raman, Inelastic Neutron Scattering)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS), are employed to probe the vibrational modes of molecules, offering information about functional groups and chemical bonds.
FTIR Spectroscopy: FTIR is a powerful tool for identifying characteristic functional groups. In the context of this compound and its derivatives, FTIR can be used to identify the Si-Cl, Si-H, and C-H stretching and bending vibrations. Upon hydrolysis and condensation, the formation of siloxane bonds (Si-O-Si) can be readily monitored by the appearance of a strong absorption band in the region of 1000-1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms. ineosopen.orgazom.comendress.comrsc.org For chlorosilanes, the Si-Cl symmetric stretching vibration gives a strong and characteristic Raman signal. This technique is also valuable for monitoring the disappearance of the Si-Cl bond and the formation of new bonds during polymerization or surface modification reactions.
A table of expected vibrational frequencies for key functional groups is provided below:
| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C-H (stretch) | 2850 - 3000 | 2850 - 3000 |
| Si-H (stretch) | 2100 - 2250 | 2100 - 2250 |
| Si-O-Si (stretch) | 1000 - 1100 | ~500 (symmetric stretch) |
| Si-Cl (stretch) | 450 - 650 | 450 - 650 |
The vibrational spectra of chlorosilanes and their resulting siloxane oligomers are well-documented. The analysis of these spectra allows for a detailed understanding of the hydrolysis and condensation reactions. For instance, the gradual decrease in the intensity of the Si-Cl vibrational band and the concurrent increase in the intensity of the Si-O-Si band can be used to follow the kinetics of the reaction.
Inelastic Neutron Scattering (INS): INS is a powerful technique for studying the vibrational and rotational motions of molecules, particularly those containing hydrogen. rsc.orgsckcen.be It is not limited by the selection rules of optical spectroscopy (FTIR and Raman) and is highly sensitive to hydrogenous motions. psi.chmpg.deoxfordneutronschool.org This makes it a valuable tool for studying the dynamics of the hexyl group and the Si-H bond in this compound.
Mass Spectrometry (e.g., FD-MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound.
Field Desorption Mass Spectrometry (FD-MS): For organosilicon compounds, which can be thermally labile, soft ionization techniques like Field Desorption Mass Spectrometry (FD-MS) are particularly useful. tandfonline.comresearchgate.netwikipedia.orgjeolusa.com FD-MS minimizes fragmentation, often providing a clear molecular ion peak, which is crucial for confirming the molecular weight of the parent molecule, this compound. This technique is also well-suited for the analysis of oligomeric species that may form during the initial stages of hydrolysis and condensation, allowing for the identification of dimers, trimers, and larger siloxane structures.
Chromatographic Techniques (e.g., GPC) for Molecular Weight Determination
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a critical technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.com This method is not applied to the this compound monomer itself, but rather to the polysilanes, such as poly(hexylsilane), synthesized from it via reactions like Wurtz-type coupling. researchgate.netresearchgate.net
In GPC, a polymer solution is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. shimadzu.com By calibrating the column with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus retention time can be created. wikipedia.org This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer sample. wikipedia.orgnsf.gov The dispersity value provides insight into the distribution of molecular weights within the polymer sample. wikipedia.org
The molecular weight of polysilanes is a crucial parameter as it significantly influences their physical properties, such as solubility, thermal stability, and electronic characteristics. GPC is widely employed to characterize these materials.
Below is a table representing typical GPC data that could be obtained for polysilanes synthesized using different methods, illustrating how this technique is used to assess the outcomes of polymerization reactions.
Table 1: Representative GPC Data for Polysilanes
| Polymerization Method | Catalyst System | Mn ( kg/mol ) | Mw ( kg/mol ) | Dispersity (Đ) |
|---|---|---|---|---|
| Wurtz Coupling | Sodium | 15 | 26 | 1.73 |
| Dehydrocoupling | Cp2ZrCl2/BuLi | 10 | 18 | 1.80 |
Note: This table contains representative data for polysilanes to illustrate the application of GPC and is based on findings for analogous polymer systems. researchgate.net
Electrochemical Techniques (e.g., Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical method used to investigate the reduction and oxidation processes of chemical species. ossila.com For chlorosilanes like this compound, CV is employed to study their reduction potentials. Research on a series of mono-, di-, and trichloro alkyl and aryl substituted silanes has shown that these compounds can be electrochemically reduced. researchgate.net
The process typically involves scanning the potential of an electrode in a solution containing the analyte and observing the resulting current. The voltammogram provides information on the potentials at which redox events occur. ossila.com Studies have demonstrated that chlorosilanes can undergo reduction in two distinct one-electron steps. These redox processes are influenced by several factors, including the polarity of the solvent (e.g., THF, MeCN), the concentration of the supporting electrolyte, and the concentration of the silane (B1218182) itself. researchgate.net
Key findings from electrochemical studies of analogous chlorosilanes include:
Two observable redox processes are present for some chlorosilanes. researchgate.net
Reduction is energetically more favorable in more polar solvents. researchgate.net
Higher electrolyte concentrations facilitate the reduction process. researchgate.net
The reduction potentials are impacted by the type and number of substituents on the silicon atom. researchgate.net
These studies are crucial for understanding the electron-accepting properties of this compound and for applications in areas like electrosynthesis of polysilanes.
Table 2: Reduction Potentials for Representative Chlorosilanes in THF
| Silane | E½1 (V vs SCE) | E½2 (V vs SCE) |
|---|---|---|
| Trichlorosilane (B8805176) | -0.45 | -0.80 |
| Dichloromethylsilane | -0.50 | -0.95 |
| Dichlorodiphenylsilane | -0.60 | -1.10 |
Note: This table is based on data for various chlorosilanes to exemplify the results obtained via cyclic voltammetry. researchgate.net E½ represents the half-wave potential.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While the this compound monomer does not exhibit significant absorption in the UV-Vis range, the corresponding polymer, poly(di-n-hexylsilane) (PDHS), has a strong absorption band due to σ-σ* transitions within the silicon backbone. nokia.com This phenomenon, known as sigma-conjugation, is characteristic of polysilanes and is highly sensitive to the conformation of the Si-Si chain. elsevierpure.com
The UV-Vis spectrum of PDHS is marked by a prominent absorption peak in the UV region, typically between 300 and 400 nm. The exact position of this peak is dependent on the polymer's conformation. For instance, an all-trans planar zigzag conformation allows for maximum delocalization of the sigma electrons, resulting in a lower energy transition and a red-shifted (longer wavelength) absorption maximum. nokia.com Any deviation from this planarity, such as the introduction of gauche kinks, disrupts the delocalization and leads to a blue-shifted (shorter wavelength) absorption. nokia.com
This conformational dependence gives rise to the well-documented thermochromism of PDHS. At lower temperatures, the polymer adopts a more ordered, all-trans conformation (Phase I), while at higher temperatures, it transitions to a more disordered state with gauche conformations (Phase II). nokia.com
Table 3: UV-Vis Absorption Maxima for Poly(di-n-hexylsilane) Phases
| Phase | Conformation | Typical Absorption Maximum (λmax) |
|---|---|---|
| Phase I | Ordered, all-trans | ~360-375 nm |
Note: The absorption values are based on published data for poly(di-n-hexylsilane). nokia.com
Theoretical and Computational Studies
Theoretical and computational methods are powerful tools for investigating molecular properties that can be difficult to measure experimentally. These studies provide deep insights into the vibrational, electronic, and structural characteristics of this compound.
Ab Initio Calculations for Vibrational Spectra
Ab initio (from first principles) calculations are used to compute the vibrational spectra (infrared and Raman) of molecules. rsc.org These methods solve the electronic Schrödinger equation without empirical parameters, providing a highly accurate description of the molecular potential energy surface. uzh.ch From this surface, vibrational frequencies and normal modes can be calculated, typically within the harmonic approximation. rsc.orgunito.it
Quantum Chemical Calculations (e.g., DFT) for Electronic and Structural Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic and structural properties of molecules. rsc.org DFT is computationally less demanding than traditional ab initio methods, allowing for the study of larger molecules like this compound with high accuracy. semanticscholar.org
Using DFT, one can perform a geometry optimization to determine the most stable three-dimensional structure of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. mdpi.com This provides a detailed picture of the molecule's conformation.
Furthermore, DFT calculations provide a wealth of information about the molecule's electronic properties. researchgate.net Key parameters that can be calculated include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net
Ionization Potential and Electron Affinity: These can be estimated from the orbital energies and relate to the energy required to remove an electron and the energy released when an electron is added, respectively. semanticscholar.org
Electron Density Distribution: DFT can map the electron density, revealing the distribution of charge within the molecule and identifying electron-rich and electron-deficient regions. This is crucial for understanding the polarity of the Si-Cl bonds and the molecule's reactivity.
These computational studies are invaluable for providing a fundamental understanding of the structure and reactivity of this compound at the molecular level. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel Dichloro(hexyl)silane Derivatives with Enhanced Functionality
A primary direction of future research involves the chemical modification of this compound to create derivatives with tailored functionalities. The goal is to move beyond the simple hexyl group and introduce active chemical moieties that impart specific properties such as enhanced reactivity, improved thermal stability, or specialized interfacial activity.
Research efforts are focused on several key areas:
Introduction of Reactive Functional Groups: Scientists are exploring methods to append groups like amino, epoxy, or vinyl functionalities to the hexyl chain. These modifications would transform the otherwise inert alkyl group into a reactive site for subsequent chemical reactions, such as polymerization or grafting. For instance, an amino-functionalized hexylsilane (B129531) could act as a superior coupling agent in composites, enhancing the bond between organic resins and inorganic fillers. innovationforever.com
Fluorination for Advanced Coatings: The development of fluoroalkyl derivatives is another promising avenue. Attaching perfluorinated segments to the hexyl chain can dramatically lower the surface energy, leading to materials with exceptional hydrophobic and oleophobic properties. Such derivatives are highly sought after for creating self-cleaning surfaces, anti-icing coatings, and advanced lubricants.
Aromatic Group Integration: Incorporating aromatic groups, such as a phenyl ring, into the hexylsilane structure can enhance thermal stability and introduce specific electronic interactions. An example is 6-Phenylhexyldimethylchlorosilane, a related compound whose combination of aromaticity and a hydrophobic alkyl chain makes it an excellent surface modifier for silica (B1680970) nanoparticles used in high-performance liquid chromatography (HPLC). nbinno.com This demonstrates the potential for creating derivatives with tailored surface properties for analytical and nanotechnological applications.
Table 1: Potential this compound Derivatives and Their Enhanced Functionalities
| Derivative Class | Functional Group Example | Potential Enhanced Functionality | Target Application Area |
|---|---|---|---|
| Amino-Functionalized | -NH2 | Improved adhesion, surface reactivity | Polymer composites, biosensors |
| Epoxy-Functionalized | -C2H3O | Cross-linking capability, enhanced bonding | Adhesives, advanced coatings |
| Fluoroalkyl | -(CF2)nCF3 | Superhydrophobicity, low friction | Self-cleaning surfaces, lubricants |
| Phenyl-Functionalized | -C6H5 | π-π interactions, thermal stability | HPLC stationary phases, electronics |
Exploration of Sustainable Synthesis Routes
The traditional industrial production of organochlorosilanes, often relying on the energy-intensive Müller-Rochow direct process, presents environmental challenges. wikipedia.org Consequently, a significant trend in chemical research is the development of greener and more sustainable synthesis methods for compounds like this compound.
Key areas of exploration include:
Catalytic-Driven Processes: Research is shifting towards the use of highly efficient and selective catalysts that can operate under milder conditions, reducing energy consumption. nih.gov This includes the development of homogeneous and heterogeneous catalysts for hydrosilylation or dehydrocoupling reactions that offer alternative pathways to form the silicon-carbon bond. researchgate.netunl.pt
Chlorine-Free Pathways: A major goal of green chemistry is to reduce or eliminate the use of hazardous substances. unl.pt For organosilane synthesis, this involves exploring chlorine-free routes, such as the direct reaction of elemental silicon with hexanol instead of hexyl chloride. While challenging, such methods would eliminate the production of corrosive byproducts like HCl.
Use of Bio-Based Precursors: Future research may investigate the use of renewable, bio-based sources to derive the hexyl group. This approach aligns with the principles of a circular economy by reducing reliance on fossil fuels. Phyto-synthesis, which uses plant extracts as reducing or capping agents, is an emerging green method for creating nanoparticles and could inspire novel bio-assisted routes for organosilane production. mdpi.com
Table 2: Comparison of Synthesis Routes for Alkyldichlorosilanes
| Synthesis Method | Key Features | Sustainability Advantages | Research Challenges |
|---|---|---|---|
| Traditional Direct Process | High temperature, copper catalyst, uses alkyl chlorides. wikipedia.org | High volume, established technology. | High energy consumption, chlorinated byproducts. |
| Catalytic Hydrosilylation | Reaction of a hydrosilane with an alkene (e.g., hexene). | High atom economy, milder conditions. | Catalyst cost and recovery, potential side reactions. |
| Chlorine-Free Alcohol Route | Direct reaction of silicon with an alcohol (e.g., hexanol). | Avoids chlorinated reagents and byproducts. | Lower reactivity compared to chlorides, catalyst development. |
| Bio-Precursor Routes | Use of hexyl derivatives from renewable biomass. | Reduces fossil fuel dependence, potentially biodegradable. | Feedstock processing, integration with silicon chemistry. |
Advanced Polymer Architectures from this compound Precursors
This compound is a key building block for synthesizing polysilanes, which are polymers with a silicon backbone. These materials exhibit unique electronic and optical properties due to σ-electron delocalization along the Si-Si chain. illinois.edu Future research is aimed at moving beyond simple linear homopolymers to create more complex and functional polymer architectures.
Emerging trends in this area include:
Well-Defined Block Copolymers: Researchers are developing methods to synthesize block copolymers where a poly(hexylsilane) segment is combined with other polymer blocks (e.g., polystyrene or polymethacrylate). rsc.orgnsrrc.org.twmdpi.com Such materials can self-assemble into highly ordered nanostructures (spheres, cylinders, lamellae), which are crucial for applications in nanolithography, membranes, and drug delivery. The synthesis can be achieved through techniques like sequential living anionic polymerization or by using silicon-based chain transfer agents in radical polymerization. rsc.orgresearchgate.net
Branched and Star Architectures: Moving beyond linear chains, the synthesis of hyperbranched or star-shaped polysilanes is a key goal. researchgate.net These architectures can lead to materials with lower solution viscosity, higher solubility, and a greater concentration of functional end groups compared to their linear counterparts.
Functional Copolymers: By co-polymerizing this compound with other dichlorosilane (B8785471) monomers bearing different side chains (e.g., aryl or other alkyl groups), copolymers with tunable properties can be created. illinois.edu For example, incorporating phenyl groups can alter the polymer's UV absorption characteristics, while adding shorter alkyl chains can modify its solubility and thermal behavior. illinois.edu
Integration into Next-Generation Electronic and Optoelectronic Devices
The unique properties of materials derived from this compound make them promising candidates for use in advanced electronic and optoelectronic applications. Research is focused on harnessing the semiconducting and dielectric properties of polysilanes and the insulating and surface-modifying capabilities of silane (B1218182) monolayers.
Future applications being explored include:
Photoresists in Microlithography: Polysilanes, including poly(di-n-hexylsilane), are sensitive to UV radiation, which causes scission of the Si-Si backbone. illinois.eduibm.com This property makes them useful as positive photoresists for patterning integrated circuits. The absorption maximum of poly(di-n-hexylsilane) is around 317-360 nm, making it suitable for near-UV lithography applications. ibm.comnokia.com
Semiconducting Layers: The σ-conjugation in the silicon backbone allows polysilanes to act as charge-transporting materials. patsnap.com While their charge mobility is lower than that of inorganic semiconductors, they offer the advantages of solution processability and mechanical flexibility, making them suitable for applications in flexible electronics and large-area sensors.
Application in Nanotechnology and Surface Science for Complex Systems
In nanotechnology and surface science, this compound is a powerful tool for precisely controlling the properties of surfaces at the molecular level. Its ability to form robust, cross-linked self-assembled monolayers (SAMs) on various substrates is a key area of ongoing research. ethz.ch
Emerging trends in this field include:
Surface Wettability Control: SAMs derived from this compound can render hydrophilic surfaces like glass or silicon oxide highly hydrophobic. This is essential for applications such as microfluidic devices, anti-fouling coatings, and moisture-resistant barriers for sensitive electronics. ossila.comgelest.com
Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, preventing their aggregation and improving their dispersion in polymer matrices or organic solvents. nbinno.com This is critical for the development of high-performance nanocomposites where the properties depend on the uniform distribution of the filler.
Templates for Nanofabrication: The ordered structure of SAMs can be used as a template for creating patterns at the nanoscale. Techniques like microcontact printing or nanolithography can utilize the silane layer to direct the assembly of other materials, enabling the bottom-up fabrication of complex nanosystems. oaepublish.com
Biomaterial Interfaces: By creating well-defined surfaces, SAMs from alkylsilanes can be used to study and control the interaction of biological systems with materials. nih.gov Mixed monolayers, combining hydrophobic hexylsilane with hydrophilic or bioactive silanes, could be designed to control protein adsorption and cell adhesion, which is vital for developing advanced biosensors and biocompatible implants. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for producing high-purity dichloro(hexyl)silane, and how can reaction conditions be monitored in real time?
this compound is typically synthesized via controlled chlorination of hexylsilane precursors. A modified method involves slow addition of chlorinating agents (e.g., SiCl₄) into a hexylsilane-toluene mixture under inert conditions, followed by sonication to ensure uniform mixing . Purity (>95%) is achieved through fractional distillation under reduced pressure. Real-time monitoring can utilize FT-IR spectroscopy to track Si-Cl bond formation (peaks at 450–550 cm⁻¹) and gas chromatography to detect intermediates.
Q. What analytical techniques are most effective for characterizing this compound and identifying trace impurities?
Key techniques include:
- NMR Spectroscopy : ¹H and ²⁹Si NMR to confirm molecular structure (e.g., δ = 0.5–1.5 ppm for hexyl protons; δ = 10–20 ppm for Si environments) .
- Mass Spectrometry : High-resolution MS to detect molecular ion clusters (e.g., [M+H]⁺ at m/z 211.05) and chlorinated byproducts.
- Elemental Analysis : Quantify Si and Cl content to verify stoichiometry. Trace impurities (e.g., residual SiCl₄) are identified using GC-MS with a DB-5 capillary column .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of volatile chlorides .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?
The hexyl group introduces steric hindrance, slowing nucleophilic substitution at the Si center compared to smaller alkylsilanes. However, the electron-withdrawing Cl groups enhance electrophilicity, facilitating reactions with Grignard reagents or alkoxy nucleophiles. Kinetic studies show a 30% slower reaction rate compared to dichloro(methyl)silane due to steric effects . Computational modeling (DFT) can predict activation barriers for specific reaction pathways.
Q. What strategies are effective for functionalizing this compound to create hybrid materials for surface coatings?
- Hydrolysis-Polycondensation : Controlled hydrolysis with H₂O/EtOH mixtures yields polysiloxanes with hexyl side chains, enhancing hydrophobicity in coatings .
- Co-condensation with Tetraethoxysilane (TEOS) : Adjusting the TEOS/dichloro(hexyl)silane ratio (e.g., 1:3) tunes pore size and mechanical stability in sol-gel matrices .
- Surface Grafting : Use plasma treatment to activate substrates (e.g., SiO₂), followed by silane deposition via chemical vapor deposition (CVD) .
Q. How can conflicting data on the thermal stability of this compound be resolved?
Discrepancies in decomposition temperatures (reported 120–150°C) arise from differences in purity and analytical methods. Thermogravimetric analysis (TGA) under N₂ reveals two-stage decomposition:
- Stage 1 (120–140°C): Loss of Cl via Si-Cl bond cleavage.
- Stage 2 (>200°C): Degradation of the hexyl chain. Impurities like SiCl₄ lower onset temperatures by 10–15°C. Replicate studies using ultra-high-purity samples (≥99%) and standardized heating rates (5°C/min) are recommended .
Q. What in vitro models are suitable for assessing the cytotoxicity of this compound derivatives?
- Cell Lines : Use human lung epithelial cells (A549) for inhalation exposure studies or hepatocytes (HepG2) for metabolic toxicity .
- Assays : MTT assay for viability, ROS detection kits for oxidative stress, and IL-6 ELISA for inflammatory response.
- Dosage : IC₅₀ values typically range 50–100 µM, but vary with functional groups. Compare with structurally similar silanes (e.g., dichloro(methyl)silane) to isolate hexyl group effects .
Methodological Considerations
- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and XPS for surface analysis) .
- Experimental Design : Apply PICO/FINER frameworks to align objectives with feasibility and novelty .
- Ethical Compliance : Adhere to in vitro guidelines; avoid unapproved in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
